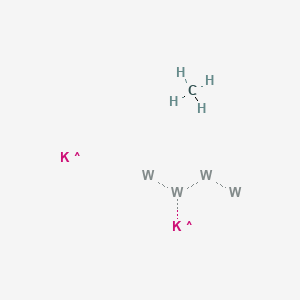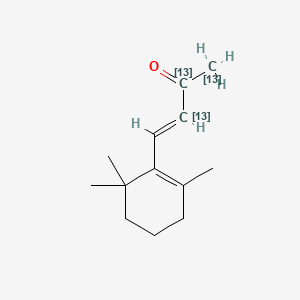
(E)-4-(2,6,6-trimethylcyclohexen-1-yl)(1,2,3-13C3)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(2,6,6-trimethylcyclohexen-1-yl)(1,2,3-13C3)but-3-en-2-one is a synthetic organic compound characterized by its unique structure, which includes a cyclohexene ring substituted with three methyl groups and a butenone moiety labeled with carbon-13 isotopes at positions 1, 2, and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-(2,6,6-trimethylcyclohexen-1-yl)(1,2,3-13C3)but-3-en-2-one typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring is synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by methylation to introduce the three methyl groups.
Introduction of the Butenone Moiety: The butenone moiety is introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired (E)-alkene.
Carbon-13 Labeling: The carbon-13 isotopes are incorporated using labeled precursors during the synthesis of the butenone moiety.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of labeled precursors in industrial settings requires careful handling and precise control of reaction parameters.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the butenone moiety, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the butenone moiety to an alcohol or reduce the double bond in the cyclohexene ring.
Substitution: Substitution reactions can occur at the methyl groups or the double bond, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) under appropriate conditions.
Major Products Formed:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Alcohols, reduced alkenes.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
(E)-4-(2,6,6-trimethylcyclohexen-1-yl)(1,2,3-13C3)but-3-en-2-one has several scientific research applications:
Chemistry: Used as a labeled compound in mechanistic studies to trace reaction pathways and intermediates.
Biology: Employed in metabolic studies to track the incorporation and transformation of labeled carbon atoms in biological systems.
Medicine: Investigated for its potential therapeutic properties and as a tracer in pharmacokinetic studies.
Industry: Utilized in the development of labeled standards for analytical methods such as mass spectrometry.
Mechanism of Action
The mechanism of action of (E)-4-(2,6,6-trimethylcyclohexen-1-yl)(1,2,3-13C3)but-3-en-2-one depends on its specific application:
Chemical Reactions: Acts as a reactant or intermediate in various organic reactions, with the labeled carbon atoms providing insights into reaction mechanisms.
Biological Systems: The labeled carbon atoms allow for the tracking of metabolic pathways and the identification of molecular targets and pathways involved in its transformation.
Comparison with Similar Compounds
(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one: Similar structure but without carbon-13 labeling.
(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-ol: Similar structure with an alcohol group instead of a ketone.
(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-amine: Similar structure with an amine group instead of a ketone.
Uniqueness: The uniqueness of (E)-4-(2,6,6-trimethylcyclohexen-1-yl)(1,2,3-13C3)but-3-en-2-one lies in its carbon-13 labeling, which allows for detailed mechanistic and metabolic studies that are not possible with its unlabeled counterparts. This labeling provides a powerful tool for researchers to trace the fate of the compound in various chemical and biological systems.
Properties
Molecular Formula |
C13H20O |
|---|---|
Molecular Weight |
195.27 g/mol |
IUPAC Name |
(E)-4-(2,6,6-trimethylcyclohexen-1-yl)(1,2,3-13C3)but-3-en-2-one |
InChI |
InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h7-8H,5-6,9H2,1-4H3/b8-7+/i2+1,7+1,11+1 |
InChI Key |
PSQYTAPXSHCGMF-SAKRTJKUSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=[13CH]/[13C](=O)[13CH3] |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12410073.png)
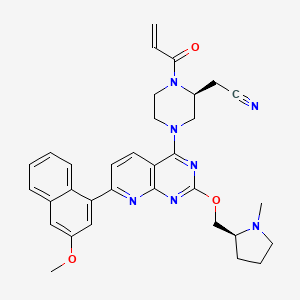
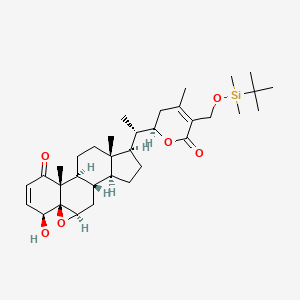
![(2R)-N-[(5-cyclohexylpyridin-2-yl)methyl]-N-(4-oxo-3H-quinazolin-7-yl)-1-(2,3,4,5,6-pentafluorophenyl)sulfonylazetidine-2-carboxamide](/img/structure/B12410099.png)
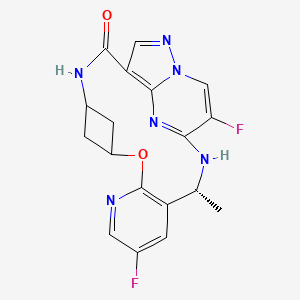
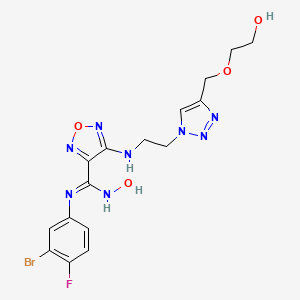
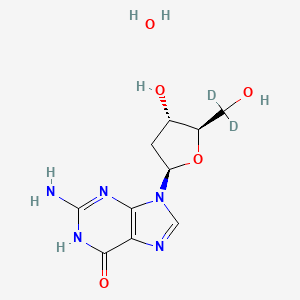
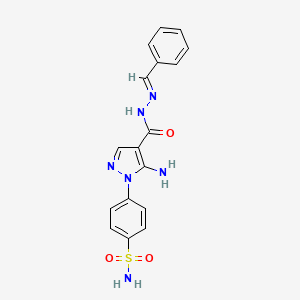
![[(2R,4R,5R)-5-(2-aminopurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12410143.png)
![3-[(1-Ethanoyl-5-methoxy-indol-3-yl)carbonylamino]-4-fluoranyl-5-(1-methylpyrazol-4-yl)benzoic acid](/img/structure/B12410146.png)
![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one](/img/structure/B12410154.png)


